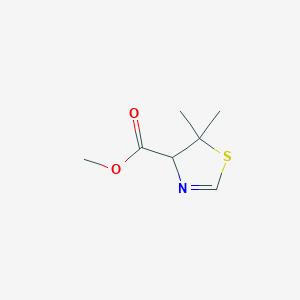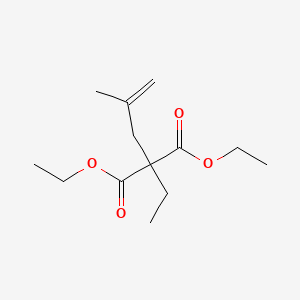![molecular formula C14H22S B14625657 Benzene, [(heptylthio)methyl]- CAS No. 58587-21-6](/img/structure/B14625657.png)
Benzene, [(heptylthio)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [(heptylthio)methyl]- is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a heptylthio group (a heptyl chain attached to a sulfur atom) and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzene, [(heptylthio)methyl]- typically involves the introduction of the heptylthio group to the benzene ring through a substitution reaction. One common method is the Friedel-Crafts alkylation, where benzene reacts with a heptylthio chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of benzene derivatives often involves similar Friedel-Crafts alkylation processes, scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, with careful control of temperature and catalyst concentration to ensure efficient production.
Types of Reactions:
Oxidation: Benzene, [(heptylthio)methyl]- can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the benzene ring or the heptylthio group, potentially converting the sulfur atom to a thiol or the benzene ring to a cyclohexane derivative.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized with various substituents such as halogens, nitro groups, or alkyl groups
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and cyclohexane derivatives.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, [(heptylthio)methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals, including surfactants, lubricants, and polymers.
Wirkmechanismus
The mechanism of action of benzene, [(heptylthio)methyl]- involves its interaction with molecular targets through its aromatic ring and heptylthio group. The compound can participate in various chemical reactions, such as electrophilic aromatic substitution, where the benzene ring acts as a nucleophile. The heptylthio group can undergo oxidation or reduction, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Toluene (methylbenzene): Similar structure but with a methyl group instead of a heptylthio group.
Ethylbenzene: Contains an ethyl group instead of a heptylthio group.
Phenylheptane: Similar heptyl chain but lacks the sulfur atom.
Uniqueness: Benzene, [(heptylthio)methyl]- is unique due to the presence of the heptylthio group, which imparts distinct chemical properties compared to other benzene derivatives.
Eigenschaften
CAS-Nummer |
58587-21-6 |
|---|---|
Molekularformel |
C14H22S |
Molekulargewicht |
222.39 g/mol |
IUPAC-Name |
heptylsulfanylmethylbenzene |
InChI |
InChI=1S/C14H22S/c1-2-3-4-5-9-12-15-13-14-10-7-6-8-11-14/h6-8,10-11H,2-5,9,12-13H2,1H3 |
InChI-Schlüssel |
ZLSIEZMUVPPKDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCSCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile](/img/structure/B14625589.png)
![2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14625594.png)



![Chloro{[chloro(difluoro)methyl]selanyl}difluoromethane](/img/structure/B14625617.png)


![[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride](/img/structure/B14625638.png)
![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl pentanoate](/img/structure/B14625651.png)


